molecular formula C11H16N2O2 B158994 Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate CAS No. 127957-90-8

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

Cat. No. B158994
M. Wt: 208.26 g/mol
InChI Key: FSNVLIRGOYBZLG-UHFFFAOYSA-N
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Description

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is characterized by a pyrimidine ring substituted with an ethyl carboxylate, an isopropyl group, and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate are not detailed in the search results, pyrimidine derivatives are known to participate in a variety of chemical reactions due to their versatile structure .

Future Directions

The potential applications of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate and similar compounds are a topic of ongoing research. For instance, triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on .

properties

IUPAC Name

ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-8(4)13-10(9)7(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVLIRGOYBZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562453
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate

CAS RN

127957-90-8
Record name Ethyl 2-methyl-4-(1-methylethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127957-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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